molecular formula C17H9Cl2N3O2S B12123768 3,6-dichloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzothiophene-2-carboxamide

3,6-dichloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzothiophene-2-carboxamide

Cat. No.: B12123768
M. Wt: 390.2 g/mol
InChI Key: OCEFTZWOBZEQKW-UHFFFAOYSA-N
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Description

3,6-dichloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dichloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. The starting materials may include benzothiophene derivatives, chlorinating agents, and oxadiazole precursors. Common reaction conditions involve the use of solvents like dichloromethane, catalysts such as palladium, and temperature control to ensure the desired product formation.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,6-dichloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate.

    Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride.

    Substitution: Halogen substitution reactions using nucleophiles like amines or thiols.

Common Reagents and Conditions

Common reagents include halogenating agents (e.g., N-chlorosuccinimide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted benzothiophene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3,6-dichloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene Derivatives: Compounds with similar benzothiophene cores but different substituents.

    Oxadiazole Derivatives: Compounds containing the oxadiazole ring with various functional groups.

Uniqueness

3,6-dichloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzothiophene-2-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Conclusion

This compound is a compound with diverse potential applications in scientific research and industry. Its unique structure allows for various chemical reactions and interactions with molecular targets, making it a valuable subject of study.

For detailed and specific information, consulting scientific literature and databases is recommended

Properties

Molecular Formula

C17H9Cl2N3O2S

Molecular Weight

390.2 g/mol

IUPAC Name

3,6-dichloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C17H9Cl2N3O2S/c18-10-6-7-11-12(8-10)25-15(13(11)19)17(23)20-16-14(21-24-22-16)9-4-2-1-3-5-9/h1-8H,(H,20,22,23)

InChI Key

OCEFTZWOBZEQKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NON=C2NC(=O)C3=C(C4=C(S3)C=C(C=C4)Cl)Cl

Origin of Product

United States

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